3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
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Overview
Description
3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction, where the furan acts as the acylating agent.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid with various biological functions.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)21-20(16-5-2-3-6-18(16)22-21)17(13-23(24)25)19-7-4-12-26-19/h2-12,17,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOYTNZIIHWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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